molecular formula C9H15NO4 B8501801 Methyl 4-(morpholin-4-yl)-3-oxobutanoate

Methyl 4-(morpholin-4-yl)-3-oxobutanoate

Cat. No.: B8501801
M. Wt: 201.22 g/mol
InChI Key: PJGFLJCWFSTYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(morpholin-4-yl)-3-oxobutanoate is a β-keto ester derivative characterized by a morpholine ring attached to the fourth carbon of the butanoate backbone. The morpholine group enhances solubility in polar solvents, while the β-keto ester moiety enables diverse reactivity, such as nucleophilic additions or cyclizations.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 4-morpholin-4-yl-3-oxobutanoate

InChI

InChI=1S/C9H15NO4/c1-13-9(12)6-8(11)7-10-2-4-14-5-3-10/h2-7H2,1H3

InChI Key

PJGFLJCWFSTYJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CN1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

The following comparison focuses on structurally related β-keto esters, highlighting differences in substituents, synthetic methodologies, physicochemical properties, and applications.

Structural Analogues and Substituent Effects
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-(morpholin-4-yl)-3-oxobutanoate Morpholin-4-yl C₉H₁₅NO₄ 201.22 High polarity due to morpholine; potential kinase inhibitor intermediate
Methyl 4-phenyl-3-oxobutanoate Phenyl C₁₁H₁₂O₃ 192.21 Aryl group enhances lipophilicity; used in [3+3] Aldol reactions
Methyl 4-(2-fluorophenyl)-3-oxobutanoate 2-Fluorophenyl C₁₁H₁₁FO₃ 210.20 Electron-withdrawing F improves electrophilicity; precursor to fluorinated drugs
Methyl 4-(4-chlorophenyl)-3-oxobutanoate 4-Chlorophenyl C₁₁H₁₁ClO₃ 226.66 Chlorine substituent increases stability; used in API impurity synthesis
Methyl 4-(3-methylfuran-2-yl)-4-oxobutanoate 3-Methylfuran-2-yl C₁₀H₁₂O₄ 196.20 Heterocyclic substituent enables π-stacking; logP = 1.08
Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate Morpholinyl-pyrimidine C₁₃H₁₇N₃O₄ 291.29 Dual functional groups (morpholine + pyrimidine) for targeted drug design

Key Observations :

  • Substituent Polarity: Morpholine-containing derivatives (e.g., this compound) exhibit higher polarity and water solubility compared to aryl-substituted analogues (e.g., Methyl 4-phenyl-3-oxobutanoate) due to the morpholine’s tertiary amine and oxygen atoms .
  • Synthetic Complexity: Aryl-substituted β-keto esters (e.g., Methyl 4-(4-chlorophenyl)-3-oxobutanoate) are typically synthesized via straightforward Friedel-Crafts or Aldol reactions, whereas morpholine-containing variants may require protection/deprotection strategies to preserve the heterocycle’s integrity .
  • Pharmacological Relevance: Morpholine and pyrimidine hybrids (e.g., Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate) are prioritized in kinase inhibitor development due to their ability to bind ATP pockets .
Physicochemical and Pharmacokinetic Properties
  • LogP Values: Morpholine derivatives generally exhibit lower logP (indicating higher hydrophilicity) compared to aryl-substituted analogues. For example, Methyl 4-(3-methylfuran-2-yl)-4-oxobutanoate has logP = 1.08, while Methyl 4-phenyl-3-oxobutanoate is more lipophilic (predicted logP ~2.1) .
  • Thermal Stability: Aryl-substituted β-keto esters (e.g., Methyl 4-(4-methylphenyl)-3-oxobutanoate) show higher melting points (e.g., 98–102°C for related benzimidazoles) compared to morpholine derivatives, which often decompose at lower temperatures .

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